molecular formula C23H15N3O5 B2412891 1-(3-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 895787-92-5

1-(3-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2412891
CAS No.: 895787-92-5
M. Wt: 413.389
InChI Key: GZHVIPLMJZIHJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure composed of at least one atom other than carbon The compound’s structure includes a benzofuro[3,2-d]pyrimidine core, which is a fused ring system combining benzene, furan, and pyrimidine rings

Scientific Research Applications

1-(3-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many pyrimidine derivatives have been found to have biological activity, such as antiviral, antimicrobial, and antitumor activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves several steps, typically starting with the preparation of the benzofuro[3,2-d]pyrimidine core. This can be achieved through the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control would be essential to maintain the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Concentrated sulfuric acid (H₂SO₄) for sulfonation, nitric acid (HNO₃) for nitration, and halogens (Cl₂, Br₂) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while electrophilic substitution reactions would introduce various functional groups onto the aromatic rings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-nitrobenzyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of a benzofuro[3,2-d]pyrimidine core with nitrobenzyl and phenyl groups

Properties

IUPAC Name

1-[(3-nitrophenyl)methyl]-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O5/c27-22-21-20(18-11-4-5-12-19(18)31-21)24(14-15-7-6-10-17(13-15)26(29)30)23(28)25(22)16-8-2-1-3-9-16/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHVIPLMJZIHJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC5=CC(=CC=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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